molecular formula C12H14O B14361166 (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol CAS No. 92421-13-1

(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol

Cat. No.: B14361166
CAS No.: 92421-13-1
M. Wt: 174.24 g/mol
InChI Key: CTTPVJCAPRVASR-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are known for their strained ring structure, which imparts unique chemical properties. This compound features a cyclopropene ring substituted with a phenyl group and a hydroxymethyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a cyclopropane derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of cyclopropane derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol would depend on its specific application. In general, the compound’s reactivity is influenced by the strained cyclopropene ring and the presence of the phenyl and hydroxymethyl groups. These structural features can interact with various molecular targets and pathways, leading to diverse chemical and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: A simpler analog with a cyclopropane ring instead of a cyclopropene ring.

    Phenylcyclopropane: Lacks the hydroxymethyl group but has a similar phenyl-substituted cyclopropane structure.

    Cyclopropenylmethanol: Similar structure but without the phenyl group.

Uniqueness

(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol is unique due to its combination of a strained cyclopropene ring, a phenyl group, and a hydroxymethyl group

Properties

CAS No.

92421-13-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(3,3-dimethyl-2-phenylcyclopropen-1-yl)methanol

InChI

InChI=1S/C12H14O/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3

InChI Key

CTTPVJCAPRVASR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C1C2=CC=CC=C2)CO)C

Origin of Product

United States

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